molecular formula C10H18O2 B1233529 Ethyl trans-4-octenoate CAS No. 78989-37-4

Ethyl trans-4-octenoate

Cat. No. B1233529
CAS RN: 78989-37-4
M. Wt: 170.25 g/mol
InChI Key: WRUZCQAJIHSQPL-VOTSOKGWSA-N
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Description

Ethyl trans-4-octenoate is a chemical compound with potential applications in various fields due to its unique chemical structure and properties. This compound, like many others within its class, is subject to extensive research to understand its synthesis, molecular structure, chemical reactions, and both chemical and physical properties.

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step chemical reactions, where the choice of reactants, catalysts, and conditions can significantly affect the yield and purity of the product. While specific synthesis pathways for Ethyl trans-4-octenoate are not directly detailed in the consulted literature, analogous processes for similar compounds highlight the importance of selecting appropriate synthesis methods. For instance, methods utilizing hypervalent iodine reagents have been shown to promote phenol dearomatization, a potentially relevant reaction in synthesizing compounds with specific functional groups found in Ethyl trans-4-octenoate (Maertens, L'homme, & Canesi, 2014).

Molecular Structure Analysis

Understanding the molecular structure of Ethyl trans-4-octenoate involves examining its stereochemistry and functional groups, which are crucial for predicting its reactivity and interactions with other molecules. Although direct references to its molecular structure analysis are scarce, the study of similar molecules suggests that techniques such as NMR spectroscopy and X-ray crystallography are invaluable tools for elucidating structural details, providing insights into the spatial arrangement of atoms and the configuration of double bonds which define the "trans" designation in its name.

Chemical Reactions and Properties

Ethyl trans-4-octenoate's chemical reactivity can be inferred from its functional groups, with the presence of an ester group suggesting susceptibility to hydrolysis, transesterification, and other reactions typical of esters. Moreover, the double bond might undergo addition reactions, including hydrogenation and halogenation. Research on analogous compounds, such as ethylene-based polymers, highlights the diverse reactivity of similar functional groups, suggesting a wide range of potential chemical behaviors for Ethyl trans-4-octenoate as well (Karayannidis & Achilias, 2007).

Scientific Research Applications

Chemical Synthesis and Reactions

  • Ethyl trans-4-octenoate, also referred to as ethyl 4-ethyl-2-methyl-2-octenoate, plays a role as an intermediate in chemical syntheses. It's involved in the production of various chemical compounds, including 4-ethyl-4-hydroxy-2-methyloctanoic acid and γ-lactone. Its synthesis involves reactions such as Grignard reactions and stabilization against autoxidation (Rinehart & Perkins, 2003).

Flavor and Aroma Studies 2. Ethyl trans-4-octenoate has been identified as a key flavor component in Bartlett pears. Research indicates that its acid moiety, synthesized and isolated from Sapium sebiferum seed oil, contributes significantly to the pear-like aroma of these fruits (Jennings, Creveling, & Heinz, 1964).

Biological Stability and Metabolism 3. In biological systems, ethyl trans-4-octenoate derivatives have shown varying degrees of stability. Studies on compounds like 1-(4′-ethylphenoxy)-3,7-dimethyl-7-methoxy or ethoxy-trans-2-octene reveal that their stability and metabolism differ across different biological contexts, including in insects and liver microsome systems (Hammock et al., 1975).

Safety and Hazards

While specific safety and hazard information for Ethyl trans-4-octenoate is not provided in the search results, general safety measures should be taken while handling it. These include avoiding contact with skin and eyes, and not ingesting or inhaling the compound . It’s also important to note that vapors of Ethyl trans-4-octenoate are heavier than air and may spread along floors. It forms explosive mixtures with air on intense heating .

properties

IUPAC Name

ethyl (E)-oct-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-3-5-6-7-8-9-10(11)12-4-2/h6-7H,3-5,8-9H2,1-2H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRUZCQAJIHSQPL-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C/CCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70888554
Record name 4-Octenoic acid, ethyl ester, (4E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70888554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

105.00 °C. @ 11.00 mm Hg
Record name Ethyl 4Z-octenoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039795
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Ethyl trans-4-octenoate

CAS RN

78989-37-4, 34495-71-1
Record name Ethyl (4E)-4-octenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78989-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-octenoate, (4E)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Octenoic acid, ethyl ester, (4E)-
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Record name 4-Octenoic acid, ethyl ester, (4E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70888554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl (E)-oct-4-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.071.828
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Ethyl (Z)-oct-4-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.317
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL 4-OCTENOATE, (4E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/520VPR9S7Q
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Record name Ethyl 4Z-octenoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039795
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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